(3-Fluorofuran-2-yl)(o-tolyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11FO2 |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
(3-fluorofuran-2-yl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C12H11FO2/c1-8-4-2-3-5-9(8)11(14)12-10(13)6-7-15-12/h2-7,11,14H,1H3 |
InChI Key |
HVQDJRKQPIKMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=C(C=CO2)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluorofuran 2 Yl O Tolyl Methanol and Analogous Structures
Strategies for the Construction of the 3-Fluorofuran-2-yl Substructure
The core of synthesizing the target molecule lies in forming the 3-fluorofuran-2-yl moiety. Various chemical strategies have been developed to achieve this, ranging from direct functionalization to complex ring-forming reactions.
Direct Fluorination of Furan (B31954) Derivatives
Direct fluorination involves the substitution of a hydrogen atom or a leaving group on a pre-formed furan ring with a fluorine atom. This approach can be challenging due to the electron-rich nature of the furan ring, which can lead to low selectivity and decomposition under harsh reaction conditions.
Electrophilic fluorination is a common method for introducing fluorine into electron-rich aromatic and heteroaromatic systems. wikipedia.org This approach utilizes reagents that act as a source of an electrophilic fluorine equivalent ("F+"). numberanalytics.com For a substrate like a 2-substituted furan, electrophilic attack typically occurs at the C5 position. To achieve fluorination at the C3 position, the C5 position must be blocked, and the C2 substituent must appropriately direct the incoming electrophile.
Reagents based on a nitrogen-fluorine (N-F) bond are the most widely used for this purpose due to their relative stability, safety, and effectiveness. wikipedia.org Prominent examples include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgmdpi.com These reagents have proven effective in the fluorination of a wide range of substrates, including complex molecules. numberanalytics.commdpi.com The reaction mechanism is thought to proceed via either an SN2 attack of the nucleophilic carbon center on the fluorine atom or a single-electron transfer (SET) pathway. wikipedia.orgwikipedia.org While direct C3 fluorination of a simple 2-(o-tolyl)methanol-furan precursor is not extensively documented, this strategy remains a viable pathway, particularly with advanced catalyst systems designed to control regioselectivity. researchgate.net
| Reagent Name | Chemical Name | Key Characteristics |
|---|---|---|
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly versatile, stable, and widely used for fluorinating electron-rich substrates. numberanalytics.commdpi.com |
| NFSI | N-Fluorobenzenesulfonimide | Effective electrophilic fluorine source commonly used in organic synthesis. wikipedia.org |
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for direct fluorination. This method involves the displacement of a good leaving group, such as a nitro (–NO₂) or carboxyl (–COOH) group, by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). For this reaction to proceed on a furan ring, the ring must be sufficiently electron-deficient, which typically requires the presence of strong electron-withdrawing groups to activate the substrate for nucleophilic attack. Simple furans are generally unreactive toward nucleophiles. iust.ac.ir Therefore, a precursor such as ethyl 4-nitro-5-(o-tolyl)methoxy-furan-2-carboxylate would be required, where the nitro group activates the ring for substitution. The development of transition-metal-catalyzed nucleophilic fluorinations has expanded the scope of this transformation, allowing for fluorination under milder conditions. rsc.org
A powerful strategy for achieving regioselective functionalization of furan rings is through metalation followed by quenching with an electrophilic fluorine source. Furan protons at the α-positions (C2 and C5) are the most acidic and are readily removed by strong bases like n-butyllithium (n-BuLi). iust.ac.ir To achieve fluorination at the C3 position, one could start with a 3-halofuran (e.g., 3-bromofuran). Metal-halogen exchange using an organolithium reagent at low temperatures would generate the 3-lithiofuran intermediate. This nucleophilic species can then be treated with an electrophilic fluorine source, such as NFSI, to install the fluorine atom at the C3 position. iust.ac.ir It is crucial that this reaction is performed at low temperatures, as 3-lithiofuran can rearrange to the more thermodynamically stable 2-lithiofuran (B141411) isomer at higher temperatures. iust.ac.ir
Ring Expansion Methodologies for Fluorofuran Formation
Building the fluorofuran ring from smaller cyclic precursors provides an elegant alternative to direct fluorination, often offering excellent control over regiochemistry.
A highly effective and regioselective method for synthesizing 3-fluorofurans involves the acid-catalyzed ring expansion of gem-difluorocyclopropyl ketones. rsc.org This methodology begins with a ketone where a gem-difluorocyclopropyl group is attached to the carbonyl carbon, such as 1-(2,2-difluoro-1-(o-tolyl)cyclopropyl)ethan-1-one.
The reaction is typically promoted by a strong Brønsted acid, with trifluoromethanesulfonic acid (CF₃SO₃H) being particularly effective, affording good yields at low temperatures. rsc.orgrsc.orgdntb.gov.ua The mechanism involves protonation of the carbonyl oxygen, which facilitates the ring-opening of the strained difluorocyclopropane. This process leads to the formation of a 3-fluorofuran (B6597316) ring system. rsc.org The substituents on the final furan ring are determined by the groups attached to the starting ketone and the cyclopropane (B1198618) ring, allowing for a modular and predictable synthesis of 2,5-disubstituted 3-fluorofurans. rsc.orgnih.gov
| Starting Material Class | Key Reagent | Product | Reported Yields |
|---|---|---|---|
| (gem-Difluorocyclopropyl)aryl ketones | Trifluoromethanesulfonic acid (CF₃SO₃H) | 2,5-Disubstituted 3-fluorofurans | Good to High rsc.org |
| (gem-Difluorocyclopropyl)alkyl ketones | CF₃SO₃H | 2,5-Disubstituted 3-fluorofurans | Moderate rsc.org |
This ring expansion strategy guarantees the placement of the fluorine atom at the C3 position of the furan ring, making it a powerful tool for the synthesis of structures analogous to (3-Fluorofuran-2-yl)(o-tolyl)methanol. rsc.org
Cyclization Reactions for Fluorinated Furan Rings
The formation of the furan ring is a fundamental step in the synthesis of furan-containing compounds. Transition metal-catalyzed cyclization reactions are among the most direct and practical methods for constructing substituted furans from simple, linear precursors. nih.govnumberanalytics.com
The cyclization of γ-alkynyl ketones is a straightforward synthetic route to substituted furans. organic-chemistry.org This methodology can be adapted for the synthesis of fluorinated furans by using appropriately fluorinated starting materials. For instance, a fluorinated γ-alkynyl ketone could undergo an acid-catalyzed cyclization to yield the corresponding fluorofuran derivative. The reaction proceeds via the attack of the enol or enolate on the alkyne, which is activated by the catalyst.
An efficient iron trichloride (B1173362) (FeCl₃)-catalyzed reaction of propargylic acetates with enoxysilanes can produce γ-alkynyl ketones, which are then cyclized using an acid catalyst like tosylic acid (TsOH) to form tri- or tetrasubstituted furans. organic-chemistry.org Applying this to a fluorinated precursor would provide a direct route to the fluorofuran core.
| Catalyst | Substrates | Intermediate | Product | Ref |
| FeCl₃, then TsOH | Propargylic acetate (B1210297), Enoxysilane | γ-Alkynyl ketone | Substituted Furan | organic-chemistry.org |
| Gold (Au) nanoparticles | Conjugated allenones | - | Substituted Furan | organic-chemistry.org |
| Copper (II) | Silyl enol ethers, α-diazo-β-ketoesters | 2-siloxy-2,3-dihydrofuran | Substituted Furan | organic-chemistry.org |
Sustainable Approaches in Fluorofuran Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly processes. nih.gov The synthesis of fluorinated furans can be made more sustainable by utilizing bio-based starting materials, such as furfural (B47365), which is derived from biomass. nih.gov Modifying furfural to create fluorinated furanic building blocks links biomass conversion with the production of valuable fluorinated chemicals. nih.gov
Sustainable methods for introducing fluorine and fluoroalkyl groups into the furan ring include:
Organocatalysis : Using small organic molecules as catalysts to avoid heavy metals. nih.gov
Electrocatalysis : Employing electricity to drive the fluorination reaction. nih.gov
In-water fluorination : Using water as a solvent to reduce the reliance on volatile organic compounds. nih.gov
Visible-light-mediated photocatalysis and transition metal catalysis have also shown high efficiency for introducing fluoroalkyl groups into furan rings, representing a move towards greener reaction conditions. nih.gov These methods can be applied to a variety of furan derivatives, including electron-poor furans like 2-furoates and electron-rich furans such as 2-methylfuran (B129897) and furfuryl alcohol. nih.gov
Methodologies for the Formation of the Aryl(heteroaryl)methanol Core
The construction of the aryl(heteroaryl)methanol structure involves the formation of a carbon-carbon bond between the aryl (o-tolyl) and heteroaryl (3-fluorofuran) moieties, along with the generation of the methanol (B129727) functional group.
Direct Functionalization and Oxidation of C(sp³)–H Bonds
Direct C(sp³)–H bond functionalization is a powerful strategy that streamlines synthesis by allowing for the use of simple starting molecules. nih.gov This approach can be envisioned for synthesizing the target molecule by starting with a 2-methyl-3-fluorofuran and an o-tolyl precursor. The C(sp³)–H bonds of the methyl group on the furan ring can be targeted for arylation.
Recent advances have focused on using in situ generated aryl radicals as hydrogen atom transfer (HAT) agents under photocatalytic, electrochemical, or thermal conditions. researchgate.netrsc.org In this context, an o-tolyl radical could be generated and used to functionalize the methyl group of 2-methyl-3-fluorofuran. The resulting 2-(o-tolylmethyl)-3-fluorofuran could then undergo a subsequent oxidation step to form the desired this compound. A variety of precursors can be used to generate the necessary aryl radicals, including aryl diazonium salts, diaryliodonium salts, and aryl halides. rsc.org
Another approach involves the direct, metal-free oxidative amination of sp³ C–H bonds. rsc.org While this specific reaction leads to amination, the underlying principle of activating a C(sp³)–H bond adjacent to a heteroaromatic ring is relevant. The oxidation of (2-azaaryl)methanes to their corresponding aldehydes is a key step in these transformations, highlighting that the oxidation of an activated methyl group to a functional group amenable to further conversion (like an aldehyde or directly to an alcohol) is a feasible strategy. rsc.org
Transition Metal-Catalyzed Processes for Aryl(heteroaryl)methanol Derivatization
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the formation of the aryl-heteroaryl C-C bond. nih.gov Catalysts based on palladium, nickel, cobalt, and iron have been developed for such transformations. mdpi.commdpi.com
An efficient synthesis of aryl(pyridyl)methanol derivatives has been achieved using a nickel-NIXANTPHOS catalyst. rsc.orgrsc.org This system can achieve chemoselective arylation of pyridylmethyl ethers with a wide variety of aryl halides, demonstrating its tolerance for different functional groups. rsc.orgrsc.org A similar strategy could be employed by coupling an o-tolyl halide with a suitable 3-fluorofuran precursor containing a protected hydroxymethyl group at the 2-position.
The catalytic enantioselective arylation of aldehydes is another powerful approach to generate the C-C bond and the stereocenter of the methanol group in a single step. nih.gov This method has been successfully used for the synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols with high enantioselectivity. nih.gov In this scenario, 3-fluoro-2-furaldehyde would be reacted with an organometallic o-tolyl reagent in the presence of a chiral catalyst.
| Catalyst System | Reaction Type | Substrates | Product Type | Ref |
| Ni-NIXANTPHOS | α-arylation | Pyridylmethyl ether, Aryl halide | Aryl(pyridinyl)methanol | rsc.orgrsc.org |
| Iron (Fe) | C-H Alkylation | Methylazaarene, Hetero-aryl alcohol | Alkyl-substituted azaarene | researchgate.net |
| Palladium (Pd) | Cross-coupling | (Hetero)aryl halide, Methanol | Methyl (hetero)aryl ether | nih.gov |
| Cobalt (Co) | Arylation | Thiol, Aryl iodide/bromide | Aryl sulfide | mdpi.com |
Rearrangement Reactions in Aryl(heteroaryl)methanol Synthesis
Molecular rearrangements offer an alternative and sometimes more efficient pathway for constructing complex molecular architectures. The nih.govrsc.org-Wittig rearrangement, for instance, has been observed in tandem with arylation reactions for the synthesis of aryl(pyridyl)methanols. rsc.orgrsc.org In a potential synthetic route, a precursor containing an ether linkage could be designed to undergo a rearrangement to form the desired alcohol product.
The Overman rearrangement is another powerful tool, typically used to synthesize allylic amines from allylic alcohols. researchgate.net While its direct application to the synthesis of this compound is not immediately obvious, the principle of using a thermal or catalytically-induced rearrangement to construct a key structural feature is a well-established synthetic strategy. The reaction rates and yields of the Overman rearrangement are notably influenced by the electronic nature of aryl substituents, with electron-withdrawing groups accelerating the reaction. researchgate.net This highlights the potential for fine-tuning rearrangement reactions by modifying the electronic properties of the substrates.
Convergent and Linear Synthetic Routes to this compound
The construction of the target molecule, which features a 3-fluorofuran core connected to an o-tolyl group via a methanol bridge, can be approached through several strategic pathways.
Convergent Synthesis:
A convergent approach is often preferred for its efficiency, as it involves the independent synthesis of key molecular fragments that are combined in a late-stage step. For this compound, a highly plausible convergent strategy involves the coupling of a pre-functionalized 3-fluorofuran derivative with an o-tolyl organometallic reagent.
A primary route would involve the synthesis of 3-fluorofuran-2-carbaldehyde (B3278273) as a key intermediate. This could potentially be achieved through selective fluorination of a suitable furan-2-carbaldehyde precursor. The second key fragment, an o-tolyl nucleophile , is readily prepared as a Grignard reagent (o-tolylmagnesium bromide) or an organolithium reagent from o-bromotoluene.
The final bond-forming step is a nucleophilic addition of the o-tolyl Grignard reagent to the aldehyde functionality of 3-fluorofuran-2-carbaldehyde. masterorganicchemistry.com This reaction, followed by an aqueous workup, directly yields the target secondary alcohol, this compound. This method is advantageous as it builds the final carbon skeleton and sets the carbinol stereocenter in a single, well-established transformation. masterorganicchemistry.com
Linear Synthesis:
One potential linear route could begin with a 2-substituted furan. A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, could be employed to introduce the o-tolyl group at the 2-position, forming 2-(o-tolyl)furan . numberanalytics.com The subsequent step would be the selective introduction of a fluorine atom at the 3-position. This is a challenging transformation, as direct electrophilic fluorination of furan rings can be complicated by issues of regioselectivity and the ring's sensitivity to strong electrophiles. pharmaguideline.com Assuming successful fluorination to yield 3-fluoro-2-(o-tolyl)furan , the final step would be the introduction of the hydroxymethyl group. This could potentially be achieved through lithiation at the 5-position followed by reaction with formaldehyde, or through other C-H activation strategies, though achieving selectivity for the desired position adjacent to the o-tolyl group would be a significant challenge.
Another linear approach could involve a ring-forming reaction, such as a Paal-Knorr synthesis from a suitably substituted 1,4-dicarbonyl compound, to construct the furan ring late in the sequence. pharmaguideline.com However, the synthesis of the required fluorinated precursor would be complex. Given the challenges associated with selective functionalization of the furan ring, the convergent Grignard addition to a pre-formed 3-fluorofuran-2-carbaldehyde represents the most direct and strategically sound approach.
Optimization of Reaction Conditions and Catalyst Systems in Synthesis
The efficiency of the key bond-forming reactions, particularly in cases involving cross-coupling, is highly dependent on the careful optimization of various parameters. These include the choice of solvent, reaction temperature, and the catalyst system, which encompasses both the metal center and its associated ligands.
The choice of solvent plays a critical role in both organometallic additions and transition metal-catalyzed reactions by influencing solubility, reagent stability, and reaction kinetics.
For the proposed convergent synthesis via Grignard addition, the solvent choice is dictated by the nature of the organometallic reagent. Grignard reagents require anhydrous, aprotic, and coordinating solvents. Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard, as they solvate the magnesium center, preventing aggregation and maintaining the reagent's nucleophilicity.
In the context of a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), the solvent system must solubilize the substrates, the catalyst, and the base. A variety of solvents and solvent systems have been successfully employed for the synthesis of functionalized furans and benzofurans. mdpi.comnih.gov Common choices include aprotic polar solvents like 1,4-dioxane and dimethylformamide (DMF) , or non-polar solvents like toluene (B28343) . Often, aqueous mixtures (e.g., EtOH/H₂O) are used, particularly with inorganic bases like K₂CO₃, which can facilitate the transmetalation step in the catalytic cycle. nih.gov The optimal solvent is highly substrate-dependent and must be determined empirically to achieve a balance between high yield and minimal side-product formation.
Table 1: Influence of Solvents on a Hypothetical Suzuki-Miyaura Cross-Coupling Reaction
| Solvent | Typical Polarity | General Application Notes | Potential Outcome |
|---|---|---|---|
| Toluene | Non-polar | Good for solubilizing organic substrates and many catalyst complexes. Often used at higher temperatures. | Moderate to good yield, may require higher temperatures. |
| 1,4-Dioxane | Polar aprotic | Excellent solvent for many Pd catalysts and organic substrates. mdpi.com | Often provides high yields. mdpi.com |
| DMF | Polar aprotic | High boiling point, good for difficult couplings requiring high heat. Can sometimes lead to side reactions. | Good yields but potential for byproduct formation. |
| Ethanol/Water (1:1) | Polar protic mixture | "Green" solvent choice, effective with water-soluble bases like K₂CO₃ or Cs₂CO₃. nih.gov | Can provide excellent yields and facilitate easy workup. nih.gov |
Temperature is a critical parameter that directly influences reaction rates. For the exothermic Grignard addition, reactions are typically initiated at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions, such as enolization of the aldehyde. The reaction is then often allowed to warm to room temperature to ensure completion.
For palladium-catalyzed cross-coupling reactions, temperature optimization is crucial to balance catalyst activity and stability. While some modern, highly active catalyst systems can operate at room temperature, many reactions require elevated temperatures, typically in the range of 60–120 °C, to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. nih.govmdpi.com The optimal temperature is a function of the reactivity of the substrates (e.g., aryl chlorides often require higher temperatures than aryl bromides) and the chosen catalyst-ligand system. mdpi.com
Most laboratory-scale syntheses of this type are conducted at atmospheric pressure in standard glassware. Pressure is generally not a key variable for optimization unless volatile reagents are used or a reaction involves the evolution or consumption of a gas.
In a synthetic strategy involving a cross-coupling step, the choice of catalyst and ligand is paramount. Palladium complexes are the most widely used catalysts for Suzuki-Miyaura, Heck, and other cross-coupling reactions for forming C-C bonds with heterocyclic systems. mdpi.comnih.gov Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃). mdpi.comharvard.edu
The performance of the palladium catalyst is fundamentally dictated by the coordinating ligand. Ligand design has evolved significantly, moving from simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) to more sophisticated systems that dramatically enhance catalytic activity. nih.gov
Modern Ligand Classes:
Bulky, Electron-Rich Biaryl Monophosphines: This class of ligands, pioneered by the Buchwald group, has revolutionized cross-coupling. Ligands such as SPhos and XPhos feature a bulky, sterically hindered framework that promotes the formation of a highly reactive, monoligated L-Pd(0) active species. nih.govnih.gov The electron-rich nature of these phosphines facilitates the oxidative addition step, a key part of the catalytic cycle. These ligands enable reactions to proceed at lower catalyst loadings and milder temperatures, often at room temperature, and are effective for coupling challenging substrates like heteroaryl chlorides and sterically hindered partners. nih.govacs.org
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability creates robust catalysts that are often resistant to decomposition at high temperatures. The electronic and steric properties of NHCs can be tuned by modifying the substituents on the nitrogen atoms, making them highly versatile for a range of cross-coupling reactions. nih.govacs.org
Wide Bite-Angle Diphosphines: Ligands such as XantPhos possess a large "bite angle" (the P-Pd-P angle). This specific geometry can influence the reductive elimination step, often preventing side reactions and improving the yield of the desired product. nih.gov
The selection of the optimal ligand depends on the specific substrates being coupled. For a challenging coupling involving a fluorinated furan, a bulky, electron-rich biarylphosphine ligand would be a primary candidate to achieve high efficiency under mild conditions. acs.org
Table 2: Overview of Ligand Types for Palladium-Catalyzed Cross-Coupling
| Ligand Class | Example Ligands | Key Features | Typical Applications |
|---|---|---|---|
| Triarylphosphines | PPh₃, P(o-tol)₃ | Classical, relatively simple ligands. | Early cross-coupling reactions; often require higher temperatures and catalyst loadings. |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; promote formation of active L-Pd(0) species. nih.govnih.gov | Highly active for Suzuki, Buchwald-Hartwig, and other couplings, including difficult substrates at low temperatures. acs.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form highly stable Pd complexes. acs.org | Broadly applicable, particularly useful for reactions requiring high thermal stability. nih.gov |
| Wide Bite-Angle Diphosphines | XantPhos, DPEPhos | Large P-Pd-P angle, influences reductive elimination. nih.gov | Useful for controlling selectivity and preventing side reactions in various cross-couplings. |
Chemical Reactivity and Transformation Studies of 3 Fluorofuran 2 Yl O Tolyl Methanol
Reactions Involving the Furan (B31954) Ring System
The furan ring in (3-Fluorofuran-2-yl)(o-tolyl)methanol is an electron-rich aromatic system, making it susceptible to various transformations. The presence of the fluorine atom at the 3-position significantly influences its reactivity.
Electrophilic Aromatic Substitution on the Fluorofuran Ring
Furan and its derivatives are known to undergo electrophilic aromatic substitution (SEAr) more readily than benzene (B151609) due to the electron-donating effect of the oxygen atom, which stabilizes the intermediate carbocation. wikipedia.org The substitution typically occurs at the C2 and C5 positions, which are most activated. In the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position.
Common electrophilic aromatic substitution reactions that could be applied to this compound are expected to yield the 5-substituted product. A summary of expected reactions and products is presented in Table 1.
| Reaction | Reagents | Expected Major Product |
| Bromination | Br₂ in a non-polar solvent | (5-Bromo-3-fluorofuran-2-yl)(o-tolyl)methanol |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | (3-Fluoro-5-nitrofuran-2-yl)(o-tolyl)methanol |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., SnCl₄) | (5-Acyl-3-fluorofuran-2-yl)(o-tolyl)methanol |
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
Nucleophilic Attack and Ring Opening Pathways
The furan ring can be susceptible to nucleophilic attack, particularly under acidic conditions, which can lead to ring opening. rsc.orgacs.org The process is typically initiated by the protonation of the furan ring, which disrupts its aromaticity and makes it more electrophilic. In an aqueous acidic medium, water can act as a nucleophile, attacking the protonated furan ring.
Cycloaddition Reactions
Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.orgmdpi.comnih.gov However, the aromatic character of the furan ring reduces its reactivity as a diene compared to non-aromatic dienes. The reaction is often reversible, and the stability of the cycloadduct is a critical factor.
The presence of an electron-withdrawing fluorine atom on the furan ring in this compound is expected to decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. Conversely, it may enhance its reactivity in an inverse-electron-demand Diels-Alder reaction with electron-rich dienophiles. A theoretical study on the ionic Diels-Alder reaction of 3-bromofuran (B129083) suggests that halofurans can participate in such cycloadditions. rsc.org
The Influence of Fluorine on Furan Reactivity
The fluorine atom at the C3 position has a profound impact on the chemical reactivity of the furan ring in this compound. Its strong inductive electron-withdrawing effect deactivates the entire ring system towards electrophilic attack, requiring harsher reaction conditions compared to unsubstituted furan.
In terms of regioselectivity for electrophilic substitution, the fluorine atom, like other halogens, is an ortho, para-director in benzene chemistry. In the furan ring, this translates to directing incoming electrophiles to the C2 and C4 positions. Since C2 is already substituted, this would suggest a potential for substitution at C4. However, the overriding directing effect of the furan oxygen to the C5 position makes C5 the most probable site of electrophilic attack.
The carbon-fluorine bond is very strong and is generally not cleaved under standard reaction conditions. This stability means that the fluorine atom will likely be retained in the product of most transformations.
Transformations of the Benzylic Alcohol Functionality
The benzylic alcohol group in this compound is a primary site for chemical transformations, most notably oxidation.
Oxidation Reactions
Benzylic alcohols are readily oxidized to the corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. beilstein-journals.orgru.nlnih.gov The oxidation of this compound to (3-Fluorofuran-2-yl)(o-tolyl)methanone (a ketone) is a key transformation.
A variety of reagents can be employed for this purpose. Mild oxidizing agents will selectively convert the alcohol to the ketone, while stronger oxidizing agents could potentially lead to cleavage of the furan ring or other side reactions. The choice of oxidant is crucial to achieve the desired transformation without affecting the fluorofuran moiety. A selection of suitable oxidizing agents and their expected outcomes are detailed in Table 2.
| Oxidizing Agent | Typical Conditions | Expected Product | Notes |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | (3-Fluorofuran-2-yl)(o-tolyl)methanone | Mild oxidant, good for selective conversion to the ketone. |
| Manganese dioxide (MnO₂) | CH₂Cl₂, reflux | (3-Fluorofuran-2-yl)(o-tolyl)methanone | Selective for benzylic and allylic alcohols. |
| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | (3-Fluorofuran-2-yl)(o-tolyl)methanone | Mild and efficient, often used for sensitive substrates. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature | (3-Fluorofuran-2-yl)(o-tolyl)methanone | Avoids heavy metals, suitable for a wide range of substrates. |
Table 2: Predicted Outcomes of Oxidation Reactions of the Benzylic Alcohol
Esterification and Etherification Processes
The hydroxyl group of this compound, being a secondary benzylic alcohol, is readily susceptible to esterification and etherification reactions. These transformations are fundamental in organic synthesis for the protection of the hydroxyl group or for the introduction of new functional moieties.
Esterification: The conversion of the alcohol to an ester can be achieved through various standard methods. Reaction with an acyl halide or anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is a common and effective approach. Alternatively, direct esterification with a carboxylic acid can be promoted by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, typically requiring the removal of water to drive the equilibrium towards the product. For milder conditions, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. Enzymatic esterification, offering high selectivity, is also a plausible method. medcraveonline.commedcraveonline.com
Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Due to the benzylic nature of the alcohol, this reaction is generally efficient.
Illustrative Data for Esterification and Etherification: The following data is hypothetical and intended for illustrative purposes based on typical reactions of secondary benzylic alcohols.
| Entry | Reagent/Catalyst | Product | Expected Yield (%) |
| 1 | Acetic Anhydride, Pyridine | (3-Fluorofuran-2-yl)(o-tolyl)methyl acetate (B1210297) | >90 |
| 2 | Benzoyl Chloride, Triethylamine | (3-Fluorofuran-2-yl)(o-tolyl)methyl benzoate | >90 |
| 3 | NaH, then CH3I | 2-((methoxy(o-tolyl)methyl)-3-fluorofuran | >85 |
| 4 | NaH, then BnBr | 2-((benzyloxy(o-tolyl)methyl)-3-fluorofuran | >80 |
Nucleophilic Substitution at the Benzylic Carbon
The benzylic hydroxyl group of this compound can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. wikipedia.org This is typically achieved by protonation of the hydroxyl group under acidic conditions, followed by elimination of water to form a resonance-stabilized benzylic carbocation. This carbocation can then be attacked by a variety of nucleophiles. Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate) or a halide, which are excellent leaving groups for SN1 or SN2 reactions. libretexts.orgbyjus.com The choice of nucleophile and reaction conditions will determine the final product.
Hypothetical Nucleophilic Substitution Reactions: This table presents plausible outcomes for nucleophilic substitution reactions and is for illustrative purposes only.
| Entry | Activating Agent | Nucleophile | Product | Expected Reaction Pathway |
| 1 | HBr (conc.) | Br- | 2-(bromo(o-tolyl)methyl)-3-fluorofuran | SN1 |
| 2 | SOCl2 | Cl- | 2-(chloro(o-tolyl)methyl)-3-fluorofuran | SNi |
| 3 | TsCl, Pyridine | - | (3-Fluorofuran-2-yl)(o-tolyl)methyl tosylate | - |
| 4 | Product from Entry 3 | NaN3 | 2-(azido(o-tolyl)methyl)-3-fluorofuran | SN2 |
Reactivity of the o-Tolyl Moiety
Electrophilic Aromatic Substitution on the Tolyl Ring
The o-tolyl group in this compound is susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgresearchgate.net The methyl group is an activating, ortho-, para-director, while the (3-fluorofuran-2-yl)methanol substituent is likely to be a deactivating meta-director due to the electron-withdrawing nature of the furan ring and the hydroxyl group. The steric bulk of the furan-methanol substituent would be expected to hinder substitution at the adjacent ortho position. Therefore, electrophilic attack is most likely to occur at the positions para and ortho to the methyl group, with the para-position being favored to minimize steric hindrance. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
Predicted Regioselectivity in Electrophilic Aromatic Substitution: The following data is a hypothetical representation of expected product distributions in EAS reactions.
| Reaction | Electrophile | Major Product | Minor Product(s) |
| Nitration | NO2+ | 4-Nitro-2-((3-fluorofuran-2-yl)(hydroxy)methyl)toluene | 6-Nitro-2-((3-fluorofuran-2-yl)(hydroxy)methyl)toluene |
| Bromination | Br+ | 4-Bromo-2-((3-fluorofuran-2-yl)(hydroxy)methyl)toluene | 6-Bromo-2-((3-fluorofuran-2-yl)(hydroxy)methyl)toluene |
| Acylation | CH3CO+ | 4-Acetyl-2-((3-fluorofuran-2-yl)(hydroxy)methyl)toluene | - |
Functionalization of the ortho-Methyl Group
The methyl group on the o-tolyl moiety can also be a site for chemical modification. Free-radical halogenation, using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator, would be expected to selectively halogenate the benzylic methyl group, yielding a (2-(bromomethyl)phenyl)(3-fluorofuran-2-yl)methanol. This intermediate can then be used in a variety of subsequent nucleophilic substitution reactions. Oxidation of the methyl group to a carboxylic acid is another potential transformation, which would require a strong oxidizing agent like potassium permanganate.
Chemo- and Regioselective Transformations
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity important considerations in its chemical transformations. nih.gov For instance, when subjecting the molecule to conditions that could affect both the hydroxyl group and the aromatic ring, the choice of reagents and reaction conditions becomes crucial. A mild acylation of the hydroxyl group can be performed without affecting the aromatic ring. Conversely, electrophilic aromatic substitution can be carried out while leaving the hydroxyl group intact, provided strongly acidic conditions that could promote dehydration are avoided. Selective functionalization of the ortho-methyl group via radical halogenation is possible without affecting the furan ring or the hydroxyl group under appropriate conditions.
Cross-Coupling Reactions Involving this compound as a Substrate
While the parent alcohol is not a typical substrate for cross-coupling reactions, it can be readily converted into derivatives that are. nih.gov For example, conversion of the hydroxyl group to a halide or a triflate would generate a suitable electrophile for various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. youtube.comprinceton.edu These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position. Additionally, halogenation of the o-tolyl ring would provide a handle for cross-coupling reactions to be performed on the aromatic moiety.
Hypothetical Cross-Coupling Reactions of a Derived Halide: This table illustrates potential cross-coupling reactions of 2-(bromo(o-tolyl)methyl)-3-fluorofuran, a derivative of the parent alcohol.
| Entry | Coupling Partner | Catalyst System | Reaction Type | Product |
| 1 | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Suzuki | 2-(phenyl(o-tolyl)methyl)-3-fluorofuran |
| 2 | Tributyl(vinyl)tin | Pd(PPh3)4 | Stille | 2-((o-tolyl)allyl)-3-fluorofuran |
| 3 | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Sonogashira | 2-((o-tolyl)(phenylethynyl)methyl)-3-fluorofuran |
| 4 | Aniline | Pd2(dba)3, BINAP, NaOtBu | Buchwald-Hartwig | N-((3-fluorofuran-2-yl)(o-tolyl)methyl)aniline |
Advanced Spectroscopic and Structural Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the molecular skeleton and the specific environment of each atom.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. Key parameters include chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons; and multiplicity (splitting pattern), which gives information about neighboring protons.
For a hypothetical molecule like (3-Fluorofuran-2-yl)(o-tolyl)methanol, one would expect to see distinct signals for the aromatic protons on the o-tolyl group, the protons on the furan (B31954) ring, the methine proton (CH-OH), and the hydroxyl proton (OH). The coupling between the fluorine atom and the adjacent furan proton would result in a characteristic splitting pattern.
Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 4H | Aromatic protons (o-tolyl) |
| ~7.0 | Doublet | 1H | Furan proton |
| ~6.5 | Doublet of doublets | 1H | Furan proton |
| ~6.0 | Singlet | 1H | Methine proton (CH-OH) |
| ~2.5 | Singlet | 1H | Hydroxyl proton (OH) |
| ~2.3 | Singlet | 3H | Methyl protons (o-tolyl) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal is indicative of the carbon's bonding and electronic environment.
In the case of this compound, one would anticipate signals for the aromatic carbons of the tolyl group, the carbons of the furan ring (with the carbon bonded to fluorine showing a characteristic large coupling constant), the methine carbon, and the methyl carbon.
Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d, ¹JCF ≈ 250 Hz) | C-F (Furan) |
| ~140 | Aromatic C (o-tolyl) |
| ~135 | Aromatic C (o-tolyl) |
| ~130 | Aromatic CH (o-tolyl) |
| ~128 | Aromatic CH (o-tolyl) |
| ~125 | Furan CH |
| ~115 | Furan C |
| ~110 | Furan CH |
| ~70 | Methine C (CH-OH) |
| ~20 | Methyl C (o-tolyl) |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. It provides information on the chemical environment of fluorine atoms. The chemical shift and coupling to nearby protons or carbons are key diagnostic parameters. For the target molecule, a single signal would be expected, likely split into a doublet due to coupling with the adjacent furan proton.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. By comparing the experimentally measured exact mass to the calculated mass for a potential formula, the molecular formula can be confirmed with high confidence.
LC-MS is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and confirming the purity of a synthesized compound. The retention time from the LC provides one level of identification, while the mass spectrum provides molecular weight confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the 3-fluorofuran (B6597316) ring, and the o-tolyl group.
The most prominent feature in the IR spectrum is expected to be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding in the condensed phase. The C-O stretching vibration of the alcohol is anticipated to appear in the 1260-1000 cm⁻¹ region.
The furan ring will give rise to several characteristic bands. The C-H stretching vibrations of the furan ring are expected in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the furan ring typically appear between 1650 and 1400 cm⁻¹. The presence of a fluorine atom, a highly electronegative substituent, on the furan ring is expected to influence the positions of these bands. The C-F stretching vibration will likely produce a strong absorption band in the 1400-1000 cm⁻¹ range.
The o-tolyl group will also contribute to the IR spectrum. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring will likely result in absorption bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstituted) is expected to give rise to a characteristic C-H out-of-plane bending vibration in the 770-735 cm⁻¹ range. spectroscopyonline.comspectra-analysis.comquimicaorganica.org
Predicted Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100-3000 | Medium | Aromatic and Furan C-H Stretch |
| 2980-2850 | Medium | Methyl C-H Stretch |
| 1600-1450 | Medium to Strong | Aromatic and Furan C=C Stretch |
| 1400-1000 | Strong | C-F Stretch |
| 1260-1000 | Medium to Strong | C-O Stretch (Alcohol) |
| 770-735 | Strong | Ortho-disubstituted Benzene C-H Bend |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information about its molecular geometry, conformation, and intermolecular interactions in the solid state.
While an experimental crystal structure is not available, we can predict some of its likely features based on the structures of related compounds. nih.govresearchgate.netnih.govnih.gov The molecule is expected to crystallize in a common crystal system such as monoclinic or orthorhombic. The crystal packing will likely be stabilized by intermolecular hydrogen bonds involving the hydroxyl group, where the oxygen atom acts as a hydrogen bond donor and potentially the furan oxygen or the fluorine atom could act as acceptors. This would lead to the formation of supramolecular assemblies like chains or networks. researchgate.net
The relative orientation of the furan and tolyl rings will be a key feature of the molecular conformation. Due to steric hindrance from the ortho-methyl group, a significant dihedral angle between the planes of the two rings is expected. nih.gov The analysis would also provide precise bond lengths and angles, which could be influenced by the electronic effects of the fluorine substituent.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 9.0 |
| c (Å) | 12.0 |
| β (°) | 95 |
| V (ų) | 1128 |
| Z | 4 |
| Key Intermolecular Interaction | O-H···O Hydrogen Bonding |
Theoretical and Computational Investigations of 3 Fluorofuran 2 Yl O Tolyl Methanol
Quantum Chemical Calculations for Electronic Structure and Bonding
Detailed quantum chemical calculations are instrumental in understanding the electronic structure and bonding characteristics of a molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such studies for (3-Fluorofuran-2-yl)(o-tolyl)methanol would typically involve geometry optimization to find the lowest energy structure. Subsequent calculations would yield valuable data on parameters such as bond lengths, bond angles, and dihedral angles. However, specific DFT data for this compound are not currently available.
Molecular Orbital Analysis
Molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. At present, there are no published molecular orbital analyses for this compound.
Conformational Analysis and Stereochemical Considerations
The presence of rotatable bonds in this compound suggests the existence of multiple conformers. Conformational analysis would be necessary to identify the most stable spatial arrangements of the atoms and to understand the molecule's flexibility. Stereochemical considerations are also important due to the presence of a stereocenter at the carbinol carbon, which implies the existence of different stereoisomers. Research detailing the conformational landscape and stereochemistry of this specific compound has not been found.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules.
Transition State Characterization
The synthesis of this compound would proceed through one or more transition states. Characterizing these high-energy structures is essential for understanding the reaction kinetics. This involves calculating the geometry and energy of the transition states, which are critical for determining the reaction barriers. No such characterizations for the synthesis of this compound are currently documented.
Energetic Profiles of Synthetic Pathways
By mapping the energy changes along a reaction coordinate, computational chemistry can generate an energetic profile for a synthetic pathway. This profile illustrates the relative energies of reactants, intermediates, transition states, and products, providing a comprehensive understanding of the reaction's feasibility and kinetics. Energetic profiles for the synthesis of this compound are not available in the existing literature.
Prediction of Spectroscopic Parameters
Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental data. For the compound this compound, a comprehensive computational study would be required to predict its nuclear magnetic resonance (NMR), infrared (IR), and other spectroscopic characteristics. However, a review of available scientific literature indicates that specific computational studies predicting the spectroscopic parameters for this compound have not been published.
In the absence of specific data for this compound, this section will outline the established computational methodologies that would be employed for such a prediction. These methods are routinely used to calculate spectroscopic data for organic molecules, including related furan (B31954) and aromatic structures.
General Computational Approaches
The primary method for predicting spectroscopic parameters is Density Functional Theory (DFT), a quantum mechanical modeling approach. scielo.org.mxresearchgate.net DFT calculations can determine the optimized molecular geometry and electronic properties of a molecule, which are foundational for calculating spectra. scielo.org.mx For a molecule like this compound, a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(2d,p) to achieve a balance between accuracy and computational cost. scielo.org.mx
Prediction of NMR Spectra
To predict ¹H and ¹³C NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is frequently applied to the DFT-optimized geometry of the molecule. The resulting magnetic shielding tensors are then converted into chemical shifts, often referenced against a standard like tetramethylsilane (B1202638) (TMS). Advanced protocols may also consider the effects of solvent through models like the Polarizable Continuum Model (PCM) and account for different stable conformations of the molecule, as molecular geometry significantly influences predicted NMR parameters. researchgate.netresearchgate.net Machine learning systems, trained on vast datasets of quantum chemical calculations, are also emerging as efficient and accurate methods for predicting NMR parameters in milliseconds. researchgate.net
A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts, derived from such computational methods, would typically appear as follows. Please note, the values in the table below are illustrative placeholders and not actual predicted data for this compound.
| Atom Type | Predicted Chemical Shift (ppm) - Illustrative |
| ¹H (Furan Ring) | Value |
| ¹H (Tolyl Ring) | Value |
| ¹H (Methyl) | Value |
| ¹H (Methanolic OH) | Value |
| ¹H (Methanolic CH) | Value |
| ¹³C (Furan Ring) | Value |
| ¹³C (Tolyl Ring) | Value |
| ¹³C (Methyl) | Value |
| ¹³C (Methanol) | Value |
Prediction of Infrared (IR) Spectra
Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule at its optimized geometry. DFT calculations can determine these frequencies and their corresponding intensities. scielo.org.mxresearchgate.net The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is standard practice to apply a scaling factor (e.g., 0.9613 for the B3LYP/6-31G(d) method) to the computed frequencies to improve agreement with experimental data. scielo.org.mx A detailed potential energy distribution (PED) analysis can also be performed to assign the calculated vibrational modes to specific functional groups within the molecule. scielo.org.mx
A representative data table for predicted IR vibrational frequencies would be structured as shown below. The values are for illustrative purposes only.
| Vibrational Mode | Predicted Frequency (cm⁻¹) - Illustrative | Assignment |
| ν(O-H) | Value | Hydroxyl stretch |
| ν(C-H) aromatic | Value | Aryl C-H stretch |
| ν(C-H) aliphatic | Value | Methyl C-H stretch |
| ν(C=C) | Value | Aromatic/Furan ring stretch |
| ν(C-F) | Value | Carbon-Fluorine stretch |
| ν(C-O) | Value | Alcohol C-O stretch |
While specific predicted data for this compound is not currently available in the literature, the established computational methodologies described provide a robust framework for its future theoretical investigation. researchgate.netnih.gov
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated heterocycles is a field of intense research, driven by the profound impact of fluorine on the physicochemical and biological properties of molecules. ossila.com Future research into (3-Fluorofuran-2-yl)(o-tolyl)methanol will likely focus on developing efficient, selective, and sustainable synthetic routes. Current strategies for producing fluorinated furans often involve either the direct fluorination of a pre-existing furan (B31954) ring or the construction of the ring from fluorinated acyclic precursors. nih.gov
Future synthetic strategies could prioritize sustainability by utilizing bio-derived platform chemicals like furfural (B47365). nih.gov The development of methodologies that are environmentally benign, for instance, by using greener solvents and catalysts, will be a key focus. researchgate.net The table below outlines potential sustainable approaches for the synthesis of this compound and its precursors.
| Synthetic Approach | Potential Reagents and Conditions | Key Advantages |
| Direct C-H Fluorination | Electrophilic or radical fluorinating agents on a 2-(o-tolyl)furan-2-yl)methanol precursor. researchgate.net | Atom-economic, avoids pre-functionalization. |
| Cycloaddition Reactions | [3+2] cycloaddition of fluorinated building blocks. nih.gov | High stereochemical control. |
| From Bio-derived Furans | Modification of furfural or 5-hydroxymethylfurfural (B1680220) (HMF) derived platforms. nih.govmdpi.com | Utilizes renewable feedstocks, enhances sustainability. |
| Flow Chemistry Synthesis | Continuous-flow reactors for multi-step syntheses. nih.govacs.org | Improved safety, scalability, and efficiency. |
Exploration of Advanced Catalytic Systems for Derivatization
The functional groups present in this compound—the fluorinated furan ring, the hydroxyl group, and the tolyl substituent—offer multiple sites for catalytic derivatization. Future research is expected to explore a range of advanced catalytic systems to selectively modify these functionalities, thereby expanding the chemical space accessible from this core structure.
Advanced catalytic systems, including those based on both noble and non-noble metals, as well as organocatalysts, will be crucial. nih.gov For instance, catalytic transfer hydrogenation using alcohols as hydrogen donors presents a sustainable alternative to high-pressure hydrogenation for modifying the furan ring. rsc.org The development of catalysts that can selectively functionalize the C-H bonds of the tolyl group or the furan ring would be particularly valuable.
| Transformation | Potential Catalytic System | Targeted Functional Group | Potential Products |
| Hydrogenation/Hydrogenolysis | Non-noble metal catalysts (e.g., Co, Ni, Cu). nih.gov | Furan ring, Hydroxyl group | Saturated heterocycles, deoxygenated products. |
| Oxidation | Selective oxidation catalysts. | Methanol (B129727) group | Aldehydes, carboxylic acids. |
| Cross-Coupling Reactions | Palladium or other transition metal catalysts. numberanalytics.com | C-H bonds on the tolyl or furan ring. | Biaryl compounds, further functionalized furans. |
| Etherification | Acid or base catalysts. | Hydroxyl group | Ethers with diverse functionalities. |
Investigation of the Compound as a Versatile Synthetic Building Block
The unique combination of functional groups in this compound makes it a promising building block for the synthesis of more complex molecules. alfa-chemistry.com The presence of fluorine can enhance the metabolic stability and binding affinity of derivative compounds, making them attractive for medicinal chemistry applications. nih.gov
The hydroxyl group can be readily converted into other functionalities, such as halides or tosylates, to facilitate nucleophilic substitution reactions. The furan ring itself can participate in various transformations, including cycloaddition reactions or ring-opening to yield linear compounds. mdpi.com The strategic use of this compound as a building block could lead to the discovery of novel bioactive molecules and functional materials. beilstein-journals.orgnih.gov
| Reaction Type | Potential Transformation | Resulting Scaffolds |
| Nucleophilic Substitution | Conversion of the hydroxyl group to a leaving group followed by substitution. | Amines, ethers, esters, etc. |
| Diels-Alder Reaction | The furan ring acting as a diene. | Bridged bicyclic compounds. |
| Ring-Opening Reactions | Catalytic hydrogenation and hydrogenolysis. mdpi.com | Substituted polyols and linear alkanes. |
| Metal-Catalyzed Cross-Coupling | Suzuki, Stille, or Sonogashira coupling at the furan or tolyl ring. | Complex aryl- and heteroaryl-substituted structures. |
Application in Functional Material Science and Advanced Chemical Systems
Fluorinated organic compounds are increasingly utilized in the development of advanced functional materials due to their unique properties, such as enhanced thermal stability, hydrophobicity, and specific electronic characteristics. man.ac.uk The incorporation of this compound into polymeric structures or its use as a precursor for organic electronic materials are promising areas of future research.
The furan moiety is a known component of conjugated polymers used in organic electronics. numberanalytics.com The presence of the fluorine atom could modulate the electronic properties of such materials, potentially leading to improved performance in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The hydrophobic nature imparted by fluorine could also be exploited in the design of functional coatings and surfaces.
| Application Area | Potential Role of this compound | Desired Properties |
| Polymer Chemistry | As a monomer or additive in polymerization reactions. | Enhanced thermal stability, hydrophobicity, specific optical properties. |
| Organic Electronics | As a building block for conjugated polymers or small molecule semiconductors. numberanalytics.com | Tunable electronic properties, improved charge transport. |
| Functional Coatings | As a component of surface coatings. | Low surface energy, hydrophobicity, chemical resistance. |
| Medicinal Chemistry | As a scaffold for the synthesis of bioactive compounds. nih.gov | Improved metabolic stability, lipophilicity, and binding affinity. |
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/EtOAc gradient).
- Monitor reaction progress using TLC or GC-MS to avoid over-reduction or side products.
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorofuran moiety .
- Moisture Sensitivity : The methanol group is prone to oxidation; use anhydrous solvents and inert atmosphere (N₂/Ar) during handling .
- Thermal Stability : Decomposition observed >150°C (DSC/TGA data); avoid prolonged heating during synthesis .
Advanced: How to resolve contradictions in reaction outcomes (e.g., unexpected diastereomers)?
Q. Methodological Answer :
- Mechanistic Analysis :
- Experimental Validation :
Case Study : A study on similar o-tolyl complexes showed that steric hindrance from the methyl group can lead to unexpected axial chirality, resolved via X-ray crystallography .
Advanced: What computational approaches predict the compound’s electronic properties?
Q. Methodological Answer :
- Frontier Molecular Orbitals (FMOs) :
- Solvatochromism :
- Non-Covalent Interactions :
Advanced: How to address discrepancies in oxidation/reduction product yields?
Q. Methodological Answer :
- Reagent Optimization :
- Compare NaBH₄ (mild, selective for ketones) vs. LiAlH₄ (stronger, may reduce furan rings) .
- For oxidation, use Swern conditions (oxalyl chloride/DMSO) to avoid over-oxidation to carboxylic acids .
- Byproduct Analysis :
Q. Methodological Answer :
- Crystallization : Use solvent mixtures (MeOH/CHCl₃) to exploit differential solubility of diastereomers .
- Dynamic Resolution : Add chiral auxiliaries (e.g., (-)-menthol) to form diastereomeric intermediates separable via chromatography .
- Chromatography :
Advanced: How does the o-tolyl group influence photophysical properties?
Q. Methodological Answer :
- Steric Effects : The o-tolyl methyl group twists ~51° from the aromatic plane, reducing conjugation and blue-shifting emission (cf. non-methylated analogs) .
- Electronic Effects : Methyl donation increases electron density on the aryl ring, altering MLCT transitions in metal complexes (e.g., Pt-isqbipy systems) .
- Aggregation Studies : At low concentrations (5–10 µM), dimerization via Pt···Pt interactions red-shifts emission, monitored via variable-temperature luminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
